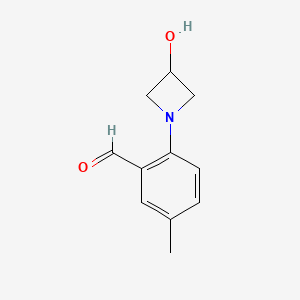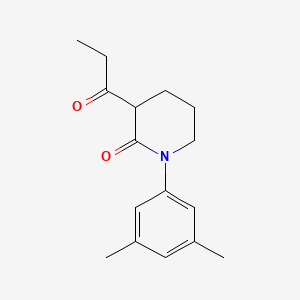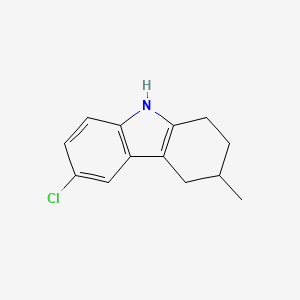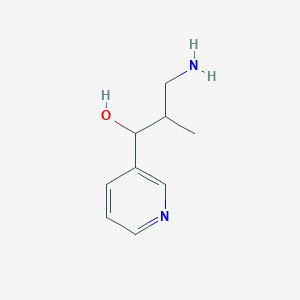![molecular formula C5H8BrF3S B13191375 1-Bromo-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13191375.png)
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane is an organobromine compound that features a bromine atom attached to a butane chain, with a trifluoromethylsulfanyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobutan-1-ol with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, forming 4-[(trifluoromethyl)sulfanyl]butane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include 4-hydroxy-1-[(trifluoromethyl)sulfanyl]butane, 4-cyano-1-[(trifluoromethyl)sulfanyl]butane, and 4-amino-1-[(trifluoromethyl)sulfanyl]butane.
Oxidation: Products include 1-Bromo-4-[(trifluoromethyl)sulfinyl]butane and 1-Bromo-4-[(trifluoromethyl)sulfonyl]butane.
Reduction: The major product is 4-[(trifluoromethyl)sulfanyl]butane.
Applications De Recherche Scientifique
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-[(trifluoromethyl)sulfanyl]butane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the trifluoromethylsulfanyl group can participate in redox reactions. The compound’s effects on biological systems may involve the modification of proteins or enzymes, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-fluorobutane: Similar in structure but with a fluorine atom instead of the trifluoromethylsulfanyl group.
1-Bromo-4-ethoxybutane: Contains an ethoxy group instead of the trifluoromethylsulfanyl group.
1-Bromo-4-[(trifluoromethyl)sulfonyl]butane: Features a sulfonyl group instead of the sulfanyl group.
Uniqueness
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring these characteristics.
Propriétés
Formule moléculaire |
C5H8BrF3S |
|---|---|
Poids moléculaire |
237.08 g/mol |
Nom IUPAC |
1-bromo-4-(trifluoromethylsulfanyl)butane |
InChI |
InChI=1S/C5H8BrF3S/c6-3-1-2-4-10-5(7,8)9/h1-4H2 |
Clé InChI |
JPQNPJPNMCTTKE-UHFFFAOYSA-N |
SMILES canonique |
C(CCBr)CSC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13191295.png)
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13191301.png)


![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13191323.png)
methanol](/img/structure/B13191326.png)
![Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191328.png)
![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide](/img/structure/B13191340.png)






